molecular formula C24H26N6O3 B11395858 N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]propanamide

N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11395858
M. Wt: 446.5 g/mol
InChI Key: IEYZXESGHYZWEJ-UHFFFAOYSA-N
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Description

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, benzodiazoles, and phthalazines. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phthalazine Moiety: The phthalazine moiety is introduced via a condensation reaction between a hydrazine derivative and a phthalic anhydride.

    Amidation Reaction: The final step involves the amidation of the benzodiazole-phthalazine intermediate with propanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and phthalazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Phthalazine Derivatives: Compounds with phthalazine moieties and varying functional groups.

    Amide Derivatives: Compounds with amide linkages and different aromatic or aliphatic groups.

Uniqueness

N-(2-{1-METHYL-5-[2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[1-methyl-5-[[2-(4-methyl-1-oxophthalazin-2-yl)acetyl]amino]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H26N6O3/c1-4-22(31)25-12-11-21-27-19-13-16(9-10-20(19)29(21)3)26-23(32)14-30-24(33)18-8-6-5-7-17(18)15(2)28-30/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,31)(H,26,32)

InChI Key

IEYZXESGHYZWEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C

Origin of Product

United States

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